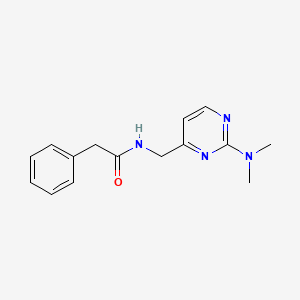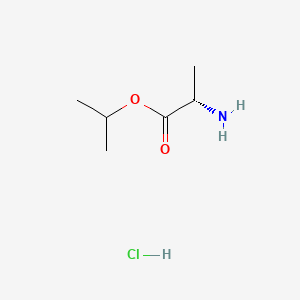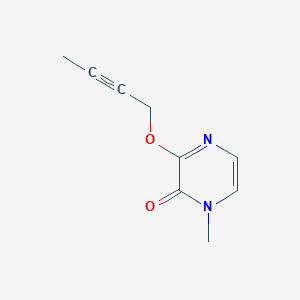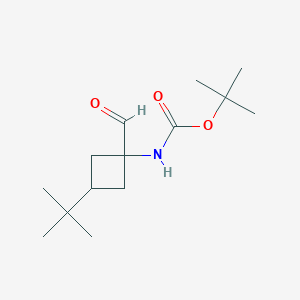![molecular formula C18H21N3O4 B3007701 6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide CAS No. 2034361-97-0](/img/structure/B3007701.png)
6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom . The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms and one each of nitrogen and oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyran and isoxazole rings in separate steps, followed by their connection via an ether linkage . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyran and isoxazole rings would likely impart some degree of rigidity to the molecule, while the ether and amide linkages would provide sites for potential hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyran and isoxazole rings, as well as the ether and amide linkages . The pyran ring might undergo reactions at the oxygen atom or at the carbon atoms adjacent to it. The isoxazole ring might be susceptible to reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyran and isoxazole rings might affect its solubility, while the ether and amide linkages could influence its boiling and melting points .Wissenschaftliche Forschungsanwendungen
Structural and Energetic Analysis in Cocrystals
Research on nicotinamide derivatives often focuses on their structural properties and how they interact in cocrystals. For example, studies have looked at cocrystals of nicotinamide with dihydroxybenzoic acids, revealing basic recognition patterns and energetic features of crystal lattices (Jarzembska et al., 2017). Such research is critical for developing new materials with desired physical and chemical properties.
Multicomponent Crystals Formation
Nicotinamide derivatives also play a role in the formation of multicomponent crystals, which are of interest for their potential applications in pharmaceuticals. The study of their cocrystals with N-containing aromatic dicarboxylic acids, for instance, provides insights into the stabilization mechanisms and the formation of supramolecular synthons, which are crucial for drug design (Das & Baruah, 2011).
Synthesis and Application in Medicinal Chemistry
The synthesis of nicotinamide derivatives and their potential therapeutic applications are also areas of active research. For example, methods for synthesizing tetrahydrobenzo[b]pyran derivatives, which may include structures similar to the query compound, have been explored for their potential as antioxidants and antihyperglycemic agents (Kenchappa et al., 2017). This demonstrates the relevance of nicotinamide derivatives in developing new treatments for diseases such as diabetes.
Antimicrobial Applications
Furthermore, nicotinamide derivatives have been synthesized for antimicrobial applications, showcasing their potential in addressing resistance to traditional antibiotics. For instance, new 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have shown promising in vitro antimicrobial activity (Patel & Shaikh, 2010). This research could lead to the development of new antimicrobial agents.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(oxan-4-yloxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-17(20-18-14-3-1-2-4-15(14)21-25-18)12-5-6-16(19-11-12)24-13-7-9-23-10-8-13/h5-6,11,13H,1-4,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWNOGGDIMMIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B3007625.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3007626.png)
![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3007631.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007633.png)
![5-(furan-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B3007634.png)




